Acetic acid--2-methyl-1H-inden-1-ol (1/1)
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Overview
Description
Acetic acid–2-methyl-1H-inden-1-ol (1/1) is a compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-methyl-1H-inden-1-ol (1/1) can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for acetic acid–2-methyl-1H-inden-1-ol (1/1) typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-methyl-1H-inden-1-ol (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid–2-methyl-1H-inden-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various indene derivatives with potential biological activities.
Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Acetic acid–2-methyl-1H-inden-1-ol (1/1) is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid–2-methyl-1H-inden-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indene derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–2-methyl-1H-inden-1-ol (1/1) include other indene derivatives such as:
- 3-Methyl-1-indanone
- 2-Methyl-5-nitroimidazole-1-acetic acid
Uniqueness
Acetic acid–2-methyl-1H-inden-1-ol (1/1) is unique due to its specific structural features and the presence of both acetic acid and indene moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications.
Properties
CAS No. |
646507-53-1 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
acetic acid;2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c1-7-6-8-4-2-3-5-9(8)10(7)11;1-2(3)4/h2-6,10-11H,1H3;1H3,(H,3,4) |
InChI Key |
WROFUTZQIBHZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1O.CC(=O)O |
Origin of Product |
United States |
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